
1,3-Dibromo-5-tetradecylbenzene
説明
1,3-Dibromo-5-tetradecylbenzene is a chemical compound with the molecular formula C20H32Br2 and a molecular weight of 432.28 . It is used as a reagent in the synthesis of new polymers that function as prototypes for polaronic ferromagnet .
Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-tetradecylbenzene consists of a benzene ring substituted with two bromine atoms and a tetradecyl group . The InChI code for this compound is 1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3 .Physical And Chemical Properties Analysis
1,3-Dibromo-5-tetradecylbenzene is a solid at 20 degrees Celsius . It has a melting point range of 35.0 to 39.0 degrees Celsius . It is soluble in toluene .科学的研究の応用
Chemical Synthesis
1,3-Dibromo-5-tetradecylbenzene serves as a significant compound in the field of organic synthesis. It is used as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it has been employed in the creation of fused tetracycles with a benzene core through an intramolecular triple Heck reaction protocol. This process efficiently produces a series of tetracycles, which are valuable in various chemical synthesis applications (Ma & Ni, 2002).
Polymer Chemistry
In the realm of polymer chemistry, 1,3-Dibromo-5-tetradecylbenzene is utilized in the synthesis of advanced polymers. It acts as a bifunctional initiator in cationic ring-opening polymerization (CROP) of tetrahydrofuran. This leads to the production of macromonomers with a central dibromobenzene ring. Such macromonomers are crucial in creating poly(p-phenylene) with alternating polytetrahydrofuran and hexyl side chains (Cianga, Hepuzer, & Yagcı, 2002).
Catalysis and Reactions
This compound is also significant in catalysis. It is part of the catalyst systems used in solvent-free synthesis reactions. For example, it has been used in the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions, showcasing its role in facilitating efficient and green chemistry processes (Ghorbani‐Vaghei et al., 2011).
Material Science
In material science, 1,3-Dibromo-5-tetradecylbenzene contributes to the development of new materials with enhanced properties. It has been involved in the creation of polymers with specific electrical properties. For instance, its doping in polymers has led to the development of materials with ferromagnetically coupled spin clusters, which are crucial in the field of electronic materials (Bushby & Gooding, 1998).
Safety And Hazards
特性
IUPAC Name |
1,3-dibromo-5-tetradecylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32Br2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15-19(21)17-20(22)16-18/h15-17H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEYQDRVVZEMDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC(=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-tetradecylbenzene | |
CAS RN |
157761-91-6 | |
| Record name | 1,3-Dibromo-5-tetradecylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,3-dibromo-5-tetradecylbenzene utilized in the synthesis of high-spin polymers?
A1: 1,3-Dibromo-5-tetradecylbenzene serves as a crucial building block in the synthesis of high-spin polymers. Researchers employed a palladium-catalyzed coupling reaction to connect this compound with tris(4-boronic acid-2-hexyloxyphenyl)amine. [] This reaction creates a network of interconnected aromatic rings, forming the backbone of the polymer. The resulting polymer is then doped, a process that generates unpaired electrons within the polymer structure. These unpaired electrons, when positioned in close proximity due to the polymer's architecture, can interact magnetically, leading to the fascinating high-spin properties observed. []
Q2: What specific role does the tetradecyl side chain in 1,3-dibromo-5-tetradecylbenzene play in these high-spin polymers?
A2: The tetradecyl side chain in 1,3-dibromo-5-tetradecylbenzene plays a significant role in influencing the properties of the final high-spin polymer. While not directly involved in the magnetic interactions, this long alkyl chain impacts the polymer's solubility and processability. [] The presence of these bulky side chains hinders dense packing of the polymer chains, allowing for greater penetration of dopant molecules. This enhanced doping efficiency is crucial for achieving higher spin states within the material. Researchers have explored variations in the aryl core/alkyl side chain ratio to fine-tune the polymer's properties, highlighting the importance of this structural element. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
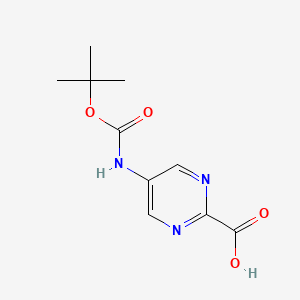
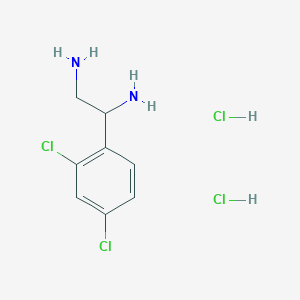
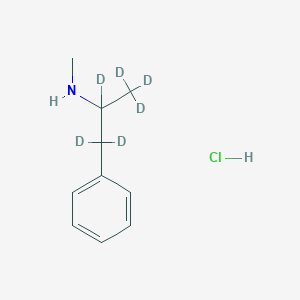
![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)
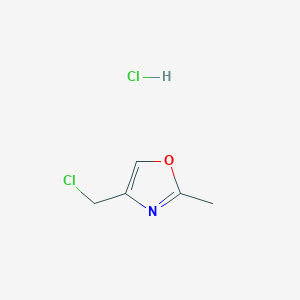
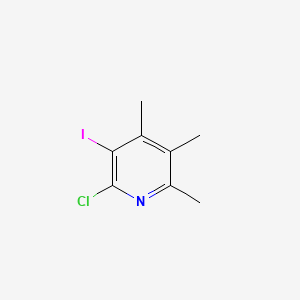
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![Pyrano[3,2-d]thiazole-6,7-diol-d3](/img/structure/B1436139.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)

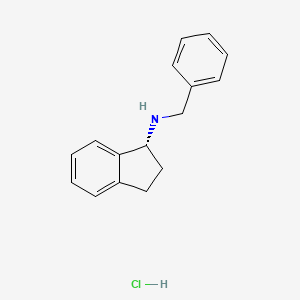
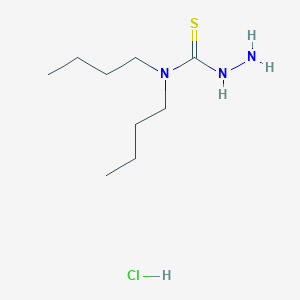
![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][triisopropylphosphine-kappaP]ruthenium(II)](/img/structure/B1436151.png)